An In-depth Technical Guide to (Dichlorofluoromethyl)benzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to (Dichlorofluoromethyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Dichlorofluoromethyl)benzene (DCFMB), a halogenated aromatic compound, holds significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique combination of a phenyl ring and a dichlorofluoromethyl group imparts distinct physical and chemical properties that are of considerable interest for the introduction of fluorine-containing moieties into complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of (Dichlorofluoromethyl)benzene, detailed synthetic protocols, an analysis of its chemical reactivity, and a discussion of its current and potential applications in drug discovery and development.
Introduction
The strategic incorporation of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry. The presence of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. (Dichlorofluoromethyl)benzene serves as a key intermediate for the synthesis of compounds containing the trifluoromethyl group, a common motif in many pharmaceuticals.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this important chemical entity.
Physical and Chemical Properties
(Dichlorofluoromethyl)benzene is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 498-67-9 | [2] |
| Molecular Formula | C₇H₅Cl₂F | [2] |
| Molecular Weight | 179.02 g/mol | [2] |
| Boiling Point | 179 °C | [2] |
| Melting Point | -26.8 °C | [2] |
| Density | 1.314 g/cm³ | [3] |
| Refractive Index | 1.518 | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of (Dichlorofluoromethyl)benzene is expected to show a complex multiplet in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the five protons on the phenyl ring. The exact chemical shifts and coupling patterns would be influenced by the dichlorofluoromethyl substituent. For comparison, the protons of chlorobenzene appear in a similar region.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit signals for the aromatic carbons and the carbon of the dichlorofluoromethyl group. The aromatic carbons are expected to resonate in the δ 120-140 ppm range. The carbon of the dichlorofluoromethyl group will have a characteristic chemical shift influenced by the attached halogens. For reference, the carbon atoms in benzene resonate at approximately 128 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of (Dichlorofluoromethyl)benzene will display characteristic absorption bands for the aromatic ring and the carbon-halogen bonds. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1480 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-F stretching: ~1200-1000 cm⁻¹[6]
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns for halogenated benzenes include the loss of halogen atoms and fragmentation of the side chain. The loss of a chlorine atom would result in a fragment at m/z 143. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common fragment.[7]
Synthesis of (Dichlorofluoromethyl)benzene
A common method for the synthesis of (Dichlorofluoromethyl)benzene is the Swarts reaction, which involves the exchange of halogens using a metal fluoride.[8][9] A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Swarts Reaction
This protocol describes the conversion of benzotrichloride to (Dichlorofluoromethyl)benzene using antimony trifluoride.
Materials:
-
Benzotrichloride
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous hydrogen fluoride (HF) (optional, for complete fluorination)
-
Round-bottom flask with a reflux condenser and a distillation setup
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a fume hood, charge a dry round-bottom flask with benzotrichloride and a catalytic amount of antimony pentachloride.
-
Slowly add antimony trifluoride to the stirred mixture. The reaction is exothermic and should be controlled by cooling if necessary.
-
Heat the reaction mixture to initiate the halogen exchange. The temperature should be carefully monitored.
-
The progress of the reaction can be monitored by periodically measuring the density or refractive index of the reaction mixture.
-
Once the desired level of fluorination is achieved, the product, (Dichlorofluoromethyl)benzene, can be isolated by fractional distillation.
Causality Behind Experimental Choices:
-
The use of antimony pentachloride as a catalyst facilitates the transfer of fluoride from antimony trifluoride to the organic substrate.
-
The reaction temperature is a critical parameter that influences the rate and extent of fluorination.
Caption: Synthesis of (Dichlorofluoromethyl)benzene via Swarts Reaction.
Chemical Reactivity
The chemical reactivity of (Dichlorofluoromethyl)benzene is characterized by the interplay between the aromatic ring and the dichlorofluoromethyl substituent.
Electrophilic Aromatic Substitution
The dichlorofluoromethyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
Nitration: Nitration of (Dichlorofluoromethyl)benzene with a mixture of concentrated nitric acid and sulfuric acid is expected to yield 1-(Dichlorofluoromethyl)-3-nitrobenzene as the major product.[10]
Caption: Electrophilic Nitration of (Dichlorofluoromethyl)benzene.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated rings like (Dichlorofluoromethyl)benzene.
Reactions of the Dichlorofluoromethyl Group
Hydrolysis: The dichlorofluoromethyl group can be hydrolyzed under certain conditions to a carboxylic acid group. This transformation provides a route to fluorinated benzoic acid derivatives. The hydrolysis of related trichloromethyl groups to carboxylic acids is a known transformation.[11]
Applications in Drug Development
While specific examples of marketed drugs directly synthesized from (Dichlorofluoromethyl)benzene are not abundant in the public literature, its utility lies in its role as a precursor to trifluoromethyl-containing building blocks. The trifluoromethyl group is a key pharmacophore in a wide range of pharmaceuticals due to its ability to enhance metabolic stability and receptor binding affinity.[1]
(Dichlorofluoromethyl)benzene can be converted to trifluoromethylbenzene, a versatile intermediate in the synthesis of various drug candidates, including anti-inflammatory agents and central nervous system drugs.
Safety and Handling
(Dichlorofluoromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic compounds often require specific disposal procedures.
The toxicology of halogenated benzenes is a subject of ongoing research. Chronic exposure to some halogenated benzenes has been linked to adverse health effects.[8]
Conclusion
(Dichlorofluoromethyl)benzene is a valuable chemical intermediate with significant potential in the synthesis of fluorinated organic molecules. Its physical and chemical properties, coupled with its reactivity, make it a useful tool for the introduction of fluorine into aromatic systems. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development, particularly in the pursuit of novel pharmaceuticals.
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